Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly
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Overview
Description
The compound “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly” is a peptide sequence composed of 24 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific sequence is part of a larger protein or peptide and can have significant biological functions depending on its structure and the context in which it is found.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the sequence is complete, the peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like methionine and cysteine can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can undergo substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide.
Major Products Formed
Oxidation: Sulfoxides, disulfides.
Reduction: Free thiols.
Substitution: Alkylated amino acids.
Scientific Research Applications
Peptides like “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly” have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Used in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Employed in the production of enzymes, bioactive peptides, and as components in cosmetic products.
Mechanism of Action
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including receptors, enzymes, and other proteins. They can modulate biological pathways by:
Binding to receptors: Activating or inhibiting signaling pathways.
Inhibiting enzymes: Blocking enzymatic activity.
Interacting with proteins: Modulating protein-protein interactions.
Comparison with Similar Compounds
Peptides with similar sequences can have different biological activities based on slight variations in their amino acid composition. For example:
Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-gly: vs. : The substitution of glycine with alanine can alter the peptide’s structure and function.
Similar Compounds: Other peptides with sequences like “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-ala” or “Glu-thr-phe-ser-asp-leu-trp-lys-leu-leu-lys-lys-trp-lys-met-arg-arg-asn-gln-phe-trp-val-lys-val-gln-arg-ser”.
Properties
CAS No. |
392661-17-5 |
---|---|
Molecular Formula |
C164H255N47O37S |
Molecular Weight |
3509.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C164H255N47O37S/c1-87(2)72-116(199-149(236)117(73-88(3)4)198-141(228)109(51-28-33-66-168)193-154(241)122(78-96-83-184-103-46-23-20-43-99(96)103)203-150(237)118(74-89(5)6)200-156(243)125(81-131(219)220)206-158(245)126(86-212)208-152(239)120(76-94-40-17-14-18-41-94)207-161(248)135(92(11)213)211-136(223)101(170)56-61-130(217)218)148(235)191-106(48-25-30-63-165)138(225)188-108(50-27-32-65-167)142(229)202-121(77-95-82-183-102-45-22-19-42-98(95)102)153(240)192-107(49-26-31-64-166)139(226)195-115(62-71-249-12)146(233)190-111(54-36-69-181-163(176)177)140(227)189-112(55-37-70-182-164(178)179)143(230)205-124(80-129(173)216)155(242)194-113(57-59-127(171)214)145(232)201-119(75-93-38-15-13-16-39-93)151(238)204-123(79-97-84-185-104-47-24-21-44-100(97)104)157(244)210-134(91(9)10)159(246)196-110(52-29-34-67-169)147(234)209-133(90(7)8)160(247)197-114(58-60-128(172)215)144(231)187-105(53-35-68-180-162(174)175)137(224)186-85-132(221)222/h13-24,38-47,82-84,87-92,101,105-126,133-135,183-185,212-213H,25-37,48-81,85-86,165-170H2,1-12H3,(H2,171,214)(H2,172,215)(H2,173,216)(H,186,224)(H,187,231)(H,188,225)(H,189,227)(H,190,233)(H,191,235)(H,192,240)(H,193,241)(H,194,242)(H,195,226)(H,196,246)(H,197,247)(H,198,228)(H,199,236)(H,200,243)(H,201,232)(H,202,229)(H,203,237)(H,204,238)(H,205,230)(H,206,245)(H,207,248)(H,208,239)(H,209,234)(H,210,244)(H,211,223)(H,217,218)(H,219,220)(H,221,222)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t92-,101+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,133+,134+,135+/m1/s1 |
InChI Key |
OLBRWDOLLRHNOA-VSMYOHOGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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